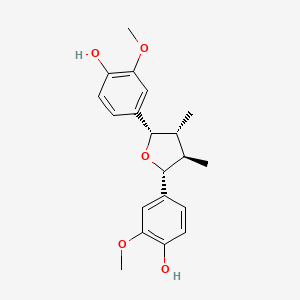

Odoratisol C

Beschreibung

Odoratisol C is a tetrahydrofuran lignan isolated from the bark of Machilus odoratissima, a plant native to Jiangxi Province, China . Its molecular formula is C₂₀H₂₄O₅, with a molecular weight of 344.41 g/mol. It exists as an oil with a specific optical rotation of [α]D²⁵ = −26.0° (c = 2.79, CHCl₃) and is obtained in a yield of 0.0014% dry weight from the plant source .

Eigenschaften

CAS-Nummer |

891182-95-9 |

|---|---|

Molekularformel |

C20H24O5 |

Molekulargewicht |

344.4 g/mol |

IUPAC-Name |

4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m1/s1 |

InChI-Schlüssel |

GMXMKSFJQLFOSO-MWRFHTASSA-N |

Isomerische SMILES |

C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Kanonische SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Odoratisol C typically involves the extraction from natural sources rather than synthetic routes. The compound is obtained from the methanolic extract of the bark of Machilus odoratissima Nees . The extraction process involves air-drying the bark, followed by solvent extraction using methanol.

Industrial Production Methods

Industrial production of Odoratisol C is not well-documented, as it is primarily isolated from natural sources. The extraction process can be scaled up by increasing the quantity of plant material and optimizing the solvent extraction conditions to maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

Odoratisol C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert Odoratisol C into its corresponding reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.

Wissenschaftliche Forschungsanwendungen

Odoratisol C has several scientific research applications, including:

Chemistry: It is used as a model compound to study the chemical behavior of neolignans and their derivatives.

Biology: Odoratisol C is investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of Odoratisol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Antioxidant Activity: Odoratisol C scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Mechanisms: Odoratisol C induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Odoratisol A

- Molecular Formula : C₂₁H₂₄O₅ (vs. C₂₀H₂₄O₅ for Odoratisol C) .

- Molecular Weight : 356.41 g/mol (vs. 344.41 g/mol) .

- Source : Same plant (Machilus odoratissima) but with a lower yield (0.0004% dw) .

- Physical Properties : Crystalline solid (m.p. 116–118°C) vs. Odoratisol C’s oily state .

- Optical Rotation : [α]D²⁵ = −35.1° (c = 1.22, CHCl₃), indicating stereochemical differences .

- Bioactivity : Odoratisol A’s structure has been confirmed via X-ray crystallography , but its bioactivity remains understudied compared to cytotoxic lignans like Perseal A/B .

Odoratisol B

- Molecular Formula : C₂₀H₂₄O₅ (identical to Odoratisol C) .

- Molecular Weight : 344.40 g/mol (nearly identical to Odoratisol C) .

- Structural Relationship : Odoratisol B is a cis-trans isomer of Machilin C, which shares the 8,4’-oxyneolignan backbone . This suggests Odoratisol C may also belong to the oxyneolignan class but with distinct stereochemistry.

- Source : Isolated from Machilus odoratissima in Vietnam, highlighting geographic variability in lignan profiles .

Machilin C and D

- Structure : 8,4’-Oxyneolignans with a tetrahydrofuran core .

- Relationship to Odoratisols : Machilin C is structurally identical to Odoratisol B but was independently named . Machilin D is its enantiomer , emphasizing the role of stereochemistry in lignan diversity .

- Bioactivity : Machilin compounds lack reported cytotoxicity, unlike Perseal A/B, which inhibit P-388 and HT-29 cancer cell lines .

Licarin A and B

- Class : Tetrahydrofuran lignans with antiparasitic and antifungal properties .

- Physical Properties : Licarin A (m.p. 119–120°C) and Licarin B (m.p. 105–106°C) are solids, unlike Odoratisol C’s oily form .

- Structural Difference : Licarins lack the additional methoxy or propenyl substituents seen in Odoratisol C .

Comparative Data Table

Research Implications

Odoratisol C’s structural uniqueness lies in its propenyl group and stereochemistry, differentiating it from Odoratisol A/B and Machilin analogs . While cytotoxic data for Odoratisol C are sparse, its synthetic accessibility via BF₃·OEt₂-mediated routes positions it as a candidate for structure-activity relationship (SAR) studies.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when studying Odoratisol C’s bioactivity?

Q. What steps are critical for replicating Odoratisol C isolation and characterization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.